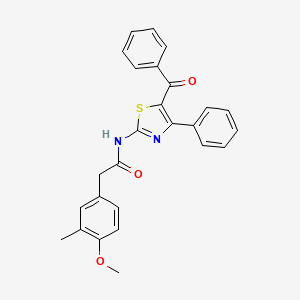

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

描述

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a thiazole-based acetamide derivative featuring a benzoyl group at position 5 of the thiazole ring and a 4-methoxy-3-methylphenyl substituent on the acetamide moiety. Its synthesis likely follows routes analogous to other thiazole-acetamides, involving condensation reactions or carbodiimide-mediated couplings (see §2.1) .

属性

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3S/c1-17-15-18(13-14-21(17)31-2)16-22(29)27-26-28-23(19-9-5-3-6-10-19)25(32-26)24(30)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJYRAKBQYDNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 579.69 g/mol. The structural features include a thiazole ring, a benzoyl group, and an acetamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 5-benzoyl-4-phenylthiazole with 2-(4-methoxy-3-methylphenyl)acetamide under controlled conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, derivatives were screened at concentrations of 1 µg/mL using the cup plate method, revealing promising antibacterial effects .

Antifungal Activity

The antifungal potential of thiazole derivatives has also been explored. Compounds have been tested against fungi like Aspergillus niger and Aspergillus oryzae, showing varying degrees of effectiveness. The results indicate that modifications in the thiazole structure can enhance antifungal activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For example, compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways and disruption of DNA synthesis .

Mechanistic Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, inhibition of carbonic anhydrase has been linked to antibacterial effects .

- Apoptosis Induction : Compounds induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, leading to cell death .

- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties that may contribute to their therapeutic effects by reducing oxidative stress within cells.

Data Summary

| Activity Type | Tested Organisms/Cell Lines | Results Summary |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Effective at 1 µg/mL concentration |

| Antifungal | A. niger, A. oryzae | Varying effectiveness noted |

| Anticancer | A549 (lung cancer), MDA-MB-231 (breast cancer) | Induces apoptosis; significant IC50 values reported |

Case Studies

- Antimicrobial Screening : A study synthesized various thiazole amides and assessed their antimicrobial properties against pathogenic bacteria and fungi, establishing a correlation between structural modifications and biological activity .

- Anticancer Evaluation : Another investigation focused on the anticancer effects of thiazole derivatives on MDA-MB-231 cells, demonstrating a substantial increase in apoptotic cell populations when treated with specific compounds .

科学研究应用

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. The thiazole ring structure is known for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole exhibit significant antibacterial activity, suggesting that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide could be effective against resistant strains of bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative with a similar thiazole structure was found to inhibit the growth of breast cancer cells significantly . This positions this compound as a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Studies have suggested that compounds containing thiazole and benzoyl moieties exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Pharmaceutical Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Its synthesis can lead to various analogs with tailored biological activities. The pharmaceutical industry is exploring these compounds for their potential use in new therapeutic agents targeting infections and cancers.

Material Science

In addition to biological applications, this compound can be utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into polymers and coatings that require specific functionalities such as antimicrobial surfaces or improved thermal stability .

Case Studies

相似化合物的比较

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its 5-benzoyl-4-phenyl-thiazole core and 4-methoxy-3-methylphenyl acetamide side chain. Key comparisons with analogs include:

Key Observations :

Example :

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Synthesized via EDC/HCl coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole, yielding 459–461 K melting crystals .

Physical and Spectral Properties

Key Trends :

- Melting Points : Bulky substituents (e.g., benzoyl in the target compound) likely increase melting points compared to simpler analogs.

- Spectral Data : IR C=O stretches (~1600–1700 cm⁻¹) and aromatic proton signals (7–8 ppm) are consistent across analogs .

常见问题

Basic: What synthetic strategies are recommended for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide?

A common approach involves N-acylation of 2-amino-5-benzoyl-4-phenylthiazole with 2-(4-methoxy-3-methylphenyl)acetyl chloride. Key steps include:

- Reacting the thiazole precursor with chloroacetyl chloride in dioxane/triethylamine (molar ratio 1:1) at 20–25°C .

- Substituting chloroacetyl chloride with a substituted acetyl chloride (e.g., 4-methoxy-3-methylphenylacetyl chloride) to introduce the desired acetamide side chain.

- Purification via recrystallization (ethanol-DMF mixtures) to isolate the product .

Basic: How should researchers characterize the purity and structure of this compound?

Employ a combination of spectroscopic and analytical techniques :

- NMR : Confirm substituent positions (e.g., benzoyl, methoxy-methylphenyl) through chemical shifts and splitting patterns. For example, the methoxy group typically resonates at ~3.8 ppm in H NMR .

- IR : Identify carbonyl stretches (thiazole C=O at ~1650–1700 cm, acetamide C=O at ~1680–1720 cm) .

- Mass spectrometry : Validate molecular weight (e.g., via HRMS) and fragmentation patterns.

- Elemental analysis : Ensure stoichiometric consistency (C, H, N, S) .

Advanced: What crystallographic refinement methods are optimal for resolving its crystal structure?

Use SHELXL for high-resolution refinement:

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELXS for structure solution .

- Refine anisotropic displacement parameters for non-H atoms and apply restraints for disordered regions (e.g., flexible methoxy groups) .

- Validate the model using R-factor convergence (<5% for R) and check for twinning using the TWIN/BASF commands in SHELXL .

Advanced: How can computational methods like DFT/MD simulations enhance understanding of its reactivity?

- DFT : Optimize molecular geometry (B3LYP/6-311G++(d,p)) to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- MD simulations : Study solvation effects in polar solvents (e.g., DMSO) using AMBER or GROMACS. Analyze hydrogen bonding between the acetamide group and solvent molecules .

- Docking studies : Screen against biological targets (e.g., kinases) to hypothesize binding modes, leveraging analogs like thiazole-containing inhibitors .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Synthesize derivatives by modifying the benzoyl (e.g., nitro, amino) or methoxy-methylphenyl groups (e.g., halogenation) .

- Bioactivity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values to correlate substituent effects with potency .

- QSAR modeling : Use partial least squares (PLS) regression to link electronic descriptors (e.g., Hammett σ values) to activity trends .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Potential resolutions include:

- Purity verification : Perform HPLC analysis (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell density, incubation time) .

- Structural confirmation : Re-examine crystallographic or spectroscopic data to ensure no misassignment of substituents (e.g., methoxy vs. methyl groups) .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

- Solvent selection : Use DMF or THF for better solubility of aromatic intermediates .

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation steps under ultrasonication .

- Workup optimization : Precipitate the product at pH 8–9 (ammonia solution) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。